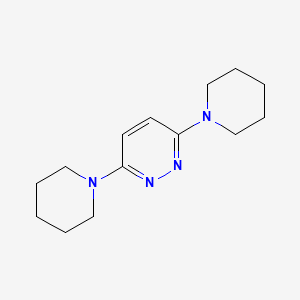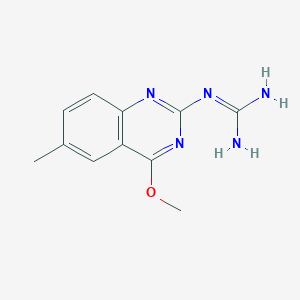![molecular formula C14H20FNO B5341140 N-[3-(4-fluorophenyl)propyl]-2,2-dimethylpropanamide](/img/structure/B5341140.png)
N-[3-(4-fluorophenyl)propyl]-2,2-dimethylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-(4-fluorophenyl)propyl]-2,2-dimethylpropanamide is a compound that belongs to the class of synthetic cannabinoids. It is commonly known as FUB-144 and is a potent agonist of the CB1 and CB2 receptors. This compound has gained a lot of attention in the scientific community due to its potential therapeutic applications in various diseases.
作用机制
FUB-144 acts as a potent agonist of the CB1 and CB2 receptors. It binds to these receptors and activates them, leading to various physiological and biochemical effects. The activation of the CB1 receptor leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the analgesic and euphoric effects of FUB-144. The activation of the CB2 receptor leads to the release of cytokines and chemokines, which are responsible for the anti-inflammatory effects of FUB-144.
Biochemical and Physiological Effects
FUB-144 has been found to have various biochemical and physiological effects. It has been found to have analgesic, anti-inflammatory, and neuroprotective effects. The compound has also been found to have anticancer properties and has been studied for its potential use in cancer therapy. FUB-144 has also been found to have anxiolytic and antipsychotic effects.
实验室实验的优点和局限性
FUB-144 has several advantages for lab experiments. It is a potent agonist of the CB1 and CB2 receptors, which makes it a useful tool for studying the physiological and biochemical effects of these receptors. The compound is also stable and can be easily synthesized in the lab. However, FUB-144 has several limitations for lab experiments. It is a synthetic cannabinoid, which makes it difficult to study its effects in vivo. The compound also has a high affinity for the CB1 receptor, which makes it difficult to study the effects of the CB2 receptor.
未来方向
There are several future directions for research on FUB-144. One direction is to study the compound's potential use in treating various neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. Another direction is to study the compound's potential use in cancer therapy. Further research is also needed to understand the mechanism of action of FUB-144 and its effects on the CB1 and CB2 receptors. Finally, more research is needed to understand the long-term effects of FUB-144 on the body and its potential for abuse.
Conclusion
In conclusion, FUB-144 is a synthetic cannabinoid that has gained a lot of attention in the scientific community due to its potential therapeutic applications. The compound has been extensively studied for its analgesic, anti-inflammatory, neuroprotective, and anticancer properties. FUB-144 has several advantages for lab experiments, but also has limitations due to its synthetic nature and high affinity for the CB1 receptor. Further research is needed to understand the compound's mechanism of action and its potential for use in treating various diseases.
合成方法
The synthesis of FUB-144 involves the reaction of 4-fluorobenzyl chloride with 3-(dimethylamino)propyl magnesium bromide, followed by reaction with 2,2-dimethylpropanoyl chloride. The resulting product is then purified using column chromatography to obtain FUB-144 in its pure form.
科学研究应用
FUB-144 has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and neuroprotective effects. The compound has also been studied for its potential use in treating various neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. FUB-144 has also been found to have anticancer properties and has been studied for its potential use in cancer therapy.
属性
IUPAC Name |
N-[3-(4-fluorophenyl)propyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO/c1-14(2,3)13(17)16-10-4-5-11-6-8-12(15)9-7-11/h6-9H,4-5,10H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUYXWQYOKMKRTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NCCCC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-{2-[(4-methylphenyl)amino]-2-oxoethyl}-1-piperazinecarboxylate](/img/structure/B5341060.png)
![3,4,7-trimethyl-2-{[2-(trifluoromethyl)morpholin-4-yl]carbonyl}-1H-indole](/img/structure/B5341070.png)

![3-[4-(dimethylamino)phenyl]-1-(1-oxido-3-pyridinyl)-2-propen-1-one](/img/structure/B5341086.png)
![2-(2-oxo-1-oxa-3,8-diazaspiro[4.6]undec-8-yl)-1,3-thiazole-4-carboxamide](/img/structure/B5341087.png)
![methyl [4-(4-chlorobenzyl)-1-piperazinyl]acetate](/img/structure/B5341096.png)
![N-(1-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5341109.png)
![1-{2-[(2-methoxyethyl)amino]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-yl}piperidine-4-carbonitrile](/img/structure/B5341111.png)

![N-ethyl-2-[1-(4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]acetamide](/img/structure/B5341119.png)
![N-[3-(4-morpholinyl)propyl]-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B5341130.png)
![5-imino-6-[(2-methyl-1H-indol-3-yl)methylene]-2-(4-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5341152.png)

